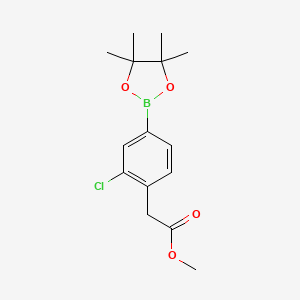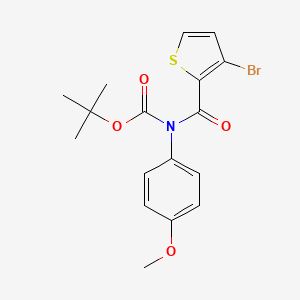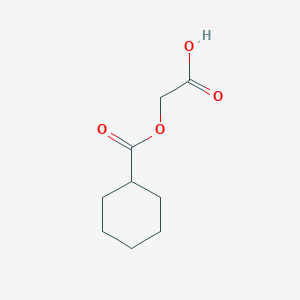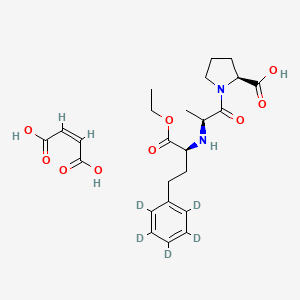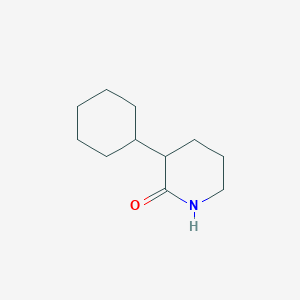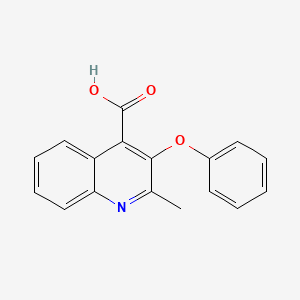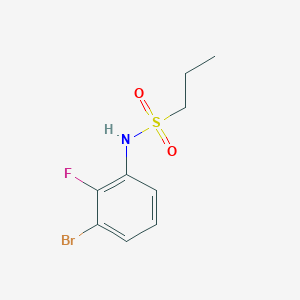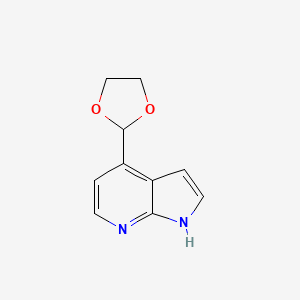![molecular formula C11H14N2OS B1456563 [4-丙基-2-(1H-吡咯-1-基)-1,3-噻唑-5-基]甲醇 CAS No. 1400540-67-1](/img/structure/B1456563.png)
[4-丙基-2-(1H-吡咯-1-基)-1,3-噻唑-5-基]甲醇
描述
“[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1400540-67-1. Its molecular weight is 223.32 . The IUPAC name for this compound is (4-propyl-2- (1H-pyrrol-1-yl)-1H-1lambda3-thiazol-5-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14-15H,2,5,8H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound is a solid . It should be stored at a temperature between 28 C .科学研究应用
Pharmaceutical Research
This compound, due to its structural features, has potential applications in pharmaceutical research. The presence of a pyrrole ring, which is common in many drug molecules, suggests that it could be used as a building block for the synthesis of new medicinal compounds. Its potential for creating derivatives with antimicrobial, anti-inflammatory, and antiviral properties makes it a valuable subject for drug discovery and development .
Material Science
In material science, the compound’s unique molecular structure could be utilized in the development of organic materials. Its ability to form stable heterocyclic frameworks can be advantageous in creating new polymers or small molecule organic semiconductors, which are critical in the field of organic electronics .
Biological Activity Studies
The compound’s biological activity, particularly its interaction with various enzymes and receptors, can be studied to understand its role in biological systems. This can lead to the discovery of new biological pathways or mechanisms of action for related compounds .
Anticancer Research
Compounds with similar structures have shown promise in anticancer research. This particular compound could be investigated for its efficacy against cancer cell lines, exploring its potential as a chemotherapeutic agent .
Chemical Synthesis
As a versatile chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its reactivity with other chemical entities could lead to the creation of a variety of novel compounds with potential applications across different fields of chemistry .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in the development of new analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy, chromatography, and other analytical techniques .
Environmental Science
The study of this compound’s degradation products and its interaction with environmental factors could provide insights into its environmental impact. This is crucial for assessing the safety and ecological effects of new compounds before they are widely used .
Biochemistry
In biochemistry, the compound’s role as an inhibitor or activator of certain biochemical processes could be explored. Understanding its interaction with biological molecules could lead to advancements in the study of metabolic pathways and disease mechanisms .
属性
IUPAC Name |
(4-propyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXBULBLMRRZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




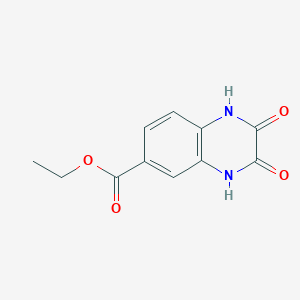

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
